1-Cyclopentenylacetonitrile

Catalog No.
S774093
CAS No.
22734-04-9
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentenylacetonitrile

CAS Number

22734-04-9

Product Name

1-Cyclopentenylacetonitrile

IUPAC Name

2-(cyclopenten-1-yl)acetonitrile

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-5H2

InChI Key

LEWVRAMNXUWSFL-UHFFFAOYSA-N

SMILES

C1CC=C(C1)CC#N

Canonical SMILES

C1CC=C(C1)CC#N
  • Origin:
    • Synthesis in a laboratory is the most likely origin. Specific details on its natural occurrence are not readily available in scientific literature [].
  • Significance:
    • 1-CPN appears as a reactant or intermediate in some scientific research. Its specific significance is dependent on the research area.

Molecular Structure Analysis

  • Key features:
    • The molecule contains a five-membered cyclopentene ring with a double bond, attached to a nitrile group (C≡N) and a one-carbon chain [].
    • This structure combines functional groups with potential for various chemical reactions.

Chemical Reactions Analysis

  • Synthesis: Specific details about the synthesis of 1-CPN are not widely reported in scientific publications.
  • Other reactions:
    • Research describes its use as a starting material for the synthesis of other compounds, such as functionalized cyclopentenes.

Organic Synthesis

-Cyclopentenylacetonitrile is a versatile building block in organic synthesis, particularly for the construction of complex molecules containing cyclopentene and nitrile functionalities. Its reactive double bond and the presence of a nitrogen atom allow it to participate in various reactions, including:

  • Diels-Alder reactions: 1-Cyclopentenylacetonitrile can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered cyclic compounds. This reaction is valuable for constructing ring systems with diverse substitution patterns.
  • Cycloadditions: Beyond Diels-Alder reactions, 1-Cyclopentenylacetonitrile can participate in other cycloadditions with various reagents, leading to the formation of complex ring systems.
  • Nucleophilic additions: The nitrile group in 1-Cyclopentenylacetonitrile can act as an electrophile, susceptible to nucleophilic attack from various reagents. This allows for the introduction of diverse functional groups at the alpha position of the nitrile, further expanding the molecule's versatility.

Medicinal Chemistry

Due to its unique chemical structure, 1-Cyclopentenylacetonitrile has been explored in the field of medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential for:

  • Antimicrobial activity: Research suggests that 1-Cyclopentenylacetonitrile derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains.
  • Anticancer activity: Studies have explored the potential of 1-Cyclopentenylacetonitrile derivatives as anticancer agents, with some showing promising cytotoxicity against specific cancer cell lines.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22734-04-9

Wikipedia

Cyclopent-1-ene-1-acetonitrile

Dates

Modify: 2023-08-15

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